4-(4-Ethylphenyl)phenol

Vue d'ensemble

Description

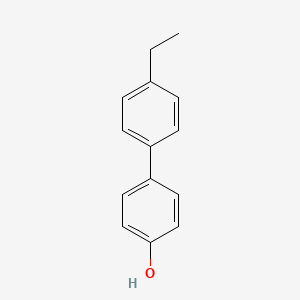

4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O. It is a derivative of phenol, where the phenyl group is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(4-Ethylphenyl)phenol can be synthesized through several methods. One common method involves the catalytic reaction between phenol and ethylene or ethanol. Another method includes heating 8-chloro-3-ethylbenzene with sodium hydroxide in the presence of copper powder .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phenol and ethylene in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Nitro, sulfo, and halo derivatives

Applications De Recherche Scientifique

Industrial Applications

Phenolic Resins Production

- Description : 4-(4-Ethylphenyl)phenol is utilized in the synthesis of phenolic resins, which are critical for various industrial applications due to their thermal stability and mechanical strength.

- Method of Application : The compound is synthesized through reactions involving xylenols and is incorporated into resin formulations.

- Results : The incorporation of this compound enhances the properties of phenolic resins, making them suitable for use in adhesives, coatings, and composite materials.

Pharmaceutical Applications

Neurological Health

- Description : Recent studies have indicated that this compound may have neuromodulatory effects, particularly concerning gut microbiome-derived metabolites.

- Method of Application : Research focuses on the metabolite's ability to influence neurological conditions such as autism spectrum disorders (ASD).

- Results : High blood concentrations of modified this compound correlate with anxiety phenotypes in autistic individuals, suggesting potential as a biomarker or therapeutic target.

Antimicrobial Properties

- Description : The compound has been investigated for its antimicrobial properties against resistant bacterial strains.

- Method of Application : It is utilized in synthesizing new pharmaceutical compounds.

- Results : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential for new drug development.

Environmental Applications

Wastewater Treatment

- Description : this compound plays a role in wastewater treatment technologies aimed at degrading phenolic compounds.

- Method of Application : Advanced oxidation processes and electrochemical methods are employed to treat phenolic-laden wastewater.

- Results : Technological advancements have improved the efficiency of phenol removal from wastewater, reducing environmental impact.

Agricultural Applications

Natural Pesticide Development

- Description : The compound is being studied as a natural pesticide targeting agricultural pests.

- Method of Application : Controlled field trials assess its efficacy and environmental impact.

- Results : Initial findings indicate a reduction in pest populations with minimal adverse effects on non-target species, suggesting its potential as an eco-friendly alternative.

Food Technology

Quality Control in Beverages

- Description : this compound naturally occurs in wine and beer, produced by yeast during fermentation.

- Method of Application : It is monitored for quality control in alcoholic beverages to prevent undesirable flavors.

- Results : Maintaining its levels below sensory thresholds avoids off-flavors that can affect consumer acceptance.

Cosmetic Applications

Antioxidant Properties

- Description : The antioxidant properties of this compound are leveraged in skincare formulations.

- Method of Application : It is incorporated into creams and lotions to enhance protection against oxidative damage.

- Results : Products containing this compound have shown improved performance in protecting skin from oxidative stress.

Summary Table of Applications

| Application Area | Description | Method of Application | Key Results |

|---|---|---|---|

| Industrial | Production of phenolic resins | Synthesis with xylenols | Enhanced properties for adhesives and coatings |

| Pharmaceutical | Neurological health modulation | Clinical studies | Correlation with anxiety phenotypes in ASD |

| Environmental | Wastewater treatment | Advanced oxidation processes | Improved efficiency in phenol removal |

| Agricultural | Natural pesticide development | Field trials | Reduction in pest populations |

| Food Technology | Quality control in beverages | Monitoring during fermentation | Avoidance of undesirable flavors |

| Cosmetic | Antioxidant properties | Formulation into skincare products | Enhanced skin protection against oxidative stress |

Mécanisme D'action

The mechanism of action of 4-(4-Ethylphenyl)phenol involves its interaction with various molecular targets and pathways. It is known to modulate neurological health and function by influencing the gut-brain axis. High blood concentrations of its sulfate derivative are associated with anxiety phenotypes in autistic individuals . The compound’s ability to cross the blood-brain barrier and its physicochemical similarity to endogenous metabolites play a crucial role in its effects.

Comparaison Avec Des Composés Similaires

- 4-Ethylphenol

- 4-Vinylphenol

- 4-Methoxyphenol

Comparison: 4-(4-Ethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-ethylphenol, it has an additional phenyl group, which enhances its reactivity and potential applications. 4-Vinylphenol and 4-methoxyphenol differ in their substituents, leading to variations in their chemical behavior and uses.

Activité Biologique

4-(4-Ethylphenyl)phenol, a phenolic compound with the formula CHO, has garnered attention for its diverse biological activities. This article explores its biological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with an ethyl group attached to one of the phenyl rings. It is characterized by its crystalline form and is soluble in organic solvents but insoluble in water. The compound is often studied for its interactions with biological systems and its potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, particularly against antibiotic-resistant bacterial strains. Its phenolic hydroxyl group can form hydrogen bonds with microbial cell membranes, disrupting their integrity and function.

- Neuromodulatory Effects : This compound has been implicated in modulating neurological health, particularly concerning gut microbiome-derived metabolites. Studies suggest that increased levels of this compound are associated with anxiety phenotypes in individuals with autism spectrum disorders (ASD). The metabolite's ability to cross the blood-brain barrier may influence neuroinflammatory processes and microglial activity .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its derivatives are being explored for their ability to inhibit cancer cell proliferation through various biochemical pathways .

Antimicrobial Activity

A study focused on the antimicrobial effects of this compound revealed significant inhibition against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, indicating its potential as an alternative treatment option for resistant infections.

Neurological Implications

Research involving individuals with ASD found that high concentrations of this compound were correlated with anxiety symptoms. This suggests a possible link between gut microbiome metabolites and neurological health, warranting further investigation into the compound's role in neurodevelopmental disorders.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | CHO | Antimicrobial, Neuromodulatory |

| 2-Cyano-4-(4-ethylphenyl)phenol | CHNO | Anticancer, Enzyme modulation |

| 4-Ethylphenol | CHO | Antimicrobial, Flavor compound |

Propriétés

IUPAC Name |

4-(4-ethylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOIHXEJQPTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563317 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21345-28-8 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.